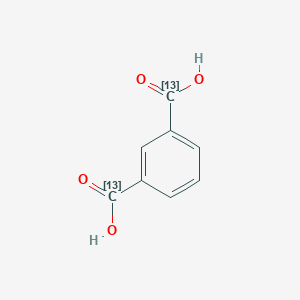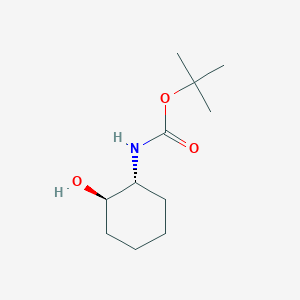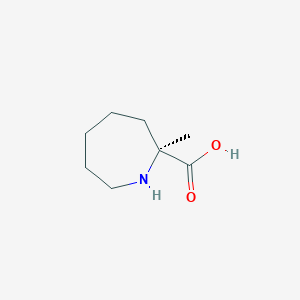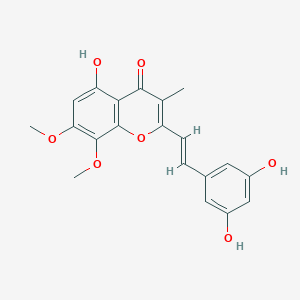
5'-O-(N-(Alanyl)sulfamoyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'5'-O-(N-(Alanyl)sulfamoyl)adenosine' (also known as ALX-0651) is a novel adenosine receptor agonist that has been developed for potential therapeutic use in various medical conditions. It is a synthetic compound that has been designed to selectively activate the adenosine A2A receptor, which is known to play a key role in regulating inflammation, neuroprotection, and other physiological processes.
Mechanism of Action
The mechanism of action of '5'-O-(N-(Alanyl)sulfamoyl)adenosine' is mediated through the adenosine A2A receptor. Activation of this receptor has been shown to have anti-inflammatory, neuroprotective, and anti-tumor effects. It is believed that the selective activation of the A2A receptor by '5'-O-(N-(Alanyl)sulfamoyl)adenosine' may provide therapeutic benefits in various medical conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of '5'-O-(N-(Alanyl)sulfamoyl)adenosine' are mediated through the adenosine A2A receptor. Activation of this receptor has been shown to have a wide range of effects, including the reduction of inflammation, protection against neurodegeneration, and inhibition of tumor growth. In preclinical studies, '5'-O-(N-(Alanyl)sulfamoyl)adenosine' has been shown to improve motor function, reduce inflammation, and enhance cognitive function.
Advantages and Limitations for Lab Experiments
One of the major advantages of '5'-O-(N-(Alanyl)sulfamoyl)adenosine' is its selectivity for the adenosine A2A receptor. This selectivity allows for targeted activation of this receptor, which may provide therapeutic benefits with fewer side effects than non-selective adenosine receptor agonists. However, one of the limitations of '5'-O-(N-(Alanyl)sulfamoyl)adenosine' is its relatively complex synthesis method, which may limit its availability for use in lab experiments.
Future Directions
There are several potential future directions for research on '5'-O-(N-(Alanyl)sulfamoyl)adenosine'. One area of interest is the development of more efficient synthesis methods to increase the availability of this compound for use in lab experiments. Another area of interest is the investigation of its potential therapeutic applications in various medical conditions, including Parkinson's disease, ischemic stroke, and multiple sclerosis. Additionally, further studies may be conducted to explore the mechanism of action of '5'-O-(N-(Alanyl)sulfamoyl)adenosine' and its effects on various physiological processes.
Synthesis Methods
The synthesis of '5'-O-(N-(Alanyl)sulfamoyl)adenosine' involves the coupling of adenosine with an alanyl sulfonamide derivative. The process is carried out in several steps, starting with the protection of the 5'-hydroxyl group of adenosine with a dimethoxytrityl (DMT) group. The amino group of the alanyl sulfonamide derivative is then activated with N,N'-diisopropylcarbodiimide (DIC) and combined with the DMT-protected adenosine to form the desired product. The DMT group is then removed to yield '5'-O-(N-(Alanyl)sulfamoyl)adenosine'.
Scientific Research Applications
'5'-O-(N-(Alanyl)sulfamoyl)adenosine' has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied in various medical conditions, including Parkinson's disease, ischemic stroke, and multiple sclerosis. In preclinical studies, it has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit tumor growth and angiogenesis.
properties
CAS RN |
112921-04-7 |
|---|---|
Product Name |
5'-O-(N-(Alanyl)sulfamoyl)adenosine |
Molecular Formula |
C13H19N7O7S |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-aminopropanoyl]sulfamate |
InChI |
InChI=1S/C13H19N7O7S/c1-5(14)12(23)19-28(24,25)26-2-6-8(21)9(22)13(27-6)20-4-18-7-10(15)16-3-17-11(7)20/h3-6,8-9,13,21-22H,2,14H2,1H3,(H,19,23)(H2,15,16,17)/t5-,6+,8+,9+,13+/m0/s1 |
InChI Key |
CWWYMWDIYBJVLP-YTMOPEAISA-N |
Isomeric SMILES |
C[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N |
SMILES |
CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N |
Canonical SMILES |
CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N |
Other CAS RN |
112921-04-7 |
synonyms |
5'-O-(N-(alanyl)sulfamoyl)adenosine Ala-SA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)
![[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate](/img/structure/B53583.png)







